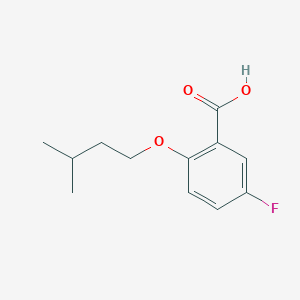

5-Fluoro-2-iso-pentoxybenzoic acid

CAS No.:

Cat. No.: VC13434177

Molecular Formula: C12H15FO3

Molecular Weight: 226.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15FO3 |

|---|---|

| Molecular Weight | 226.24 g/mol |

| IUPAC Name | 5-fluoro-2-(3-methylbutoxy)benzoic acid |

| Standard InChI | InChI=1S/C12H15FO3/c1-8(2)5-6-16-11-4-3-9(13)7-10(11)12(14)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) |

| Standard InChI Key | WWMWHAWFHNCVCT-UHFFFAOYSA-N |

| SMILES | CC(C)CCOC1=C(C=C(C=C1)F)C(=O)O |

| Canonical SMILES | CC(C)CCOC1=C(C=C(C=C1)F)C(=O)O |

Introduction

Structural Characteristics and Nomenclature

5-Fluoro-2-iso-pentoxybenzoic acid (IUPAC: 5-fluoro-2-[(3-methylbutoxy)]benzoic acid) consists of a benzoic acid backbone substituted with a fluorine atom at the para position (C5) and an iso-pentoxy group (–O–CH2CH2CH(CH3)2) at the ortho position (C2). The iso-pentoxy moiety introduces steric bulk and lipophilicity, which influence solubility and reactivity .

Key Structural Features:

-

Aromatic Core: The benzene ring provides a planar framework for electronic interactions.

-

Fluorine Substituent: The electron-withdrawing fluorine at C5 modulates electronic density, potentially enhancing acidity (pKa ~2.8–3.5) .

-

Iso-pentoxy Group: The branched alkoxy chain increases hydrophobicity compared to linear analogs, affecting membrane permeability in biological systems .

Synthetic Pathways and Optimization

While no explicit synthesis of 5-fluoro-2-iso-pentoxybenzoic acid is documented, analogous routes for fluorobenzoic acids suggest viable strategies:

Alkoxylation via Nucleophilic Substitution

A phenol intermediate (e.g., 5-fluoro-2-hydroxybenzoic acid) could undergo alkylation with iso-pentyl bromide under basic conditions (e.g., K2CO3 in DMF):

This method parallels the synthesis of 5-fluoro-2-methylbenzoic acid derivatives, where alkylation is critical for introducing substituents .

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative for ether formation, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple iso-pentanol with 5-fluoro-2-hydroxybenzoic acid:

This method ensures stereochemical control and higher yields for sterically hindered substrates .

Physicochemical Properties

Melting Point and Solubility

-

Predicted Melting Point: 120–135°C (based on analogs like 5-fluoro-2-picolinic acid, mp 164–166°C ).

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group; limited aqueous solubility (logP ~3.2) .

Spectral Data

-

IR Spectroscopy: Strong absorption bands for C=O (1700–1680 cm⁻¹) and C–O (1250 cm⁻¹).

-

NMR (¹H): Expected signals include a singlet for C5–F (δ 7.2–7.4 ppm) and multiplet splits for the iso-pentoxy chain (δ 1.0–1.8 ppm) .

Industrial and Research Relevance

Material Science

The iso-pentoxy group’s hydrophobicity could stabilize polymers or coatings, similar to fluorinated building blocks used in OLEDs .

Catalytic Studies

Bimetallic catalysts (e.g., Ir/Cu) effective in synthesizing phthalides from benzoic acids might facilitate cyclization reactions with this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume